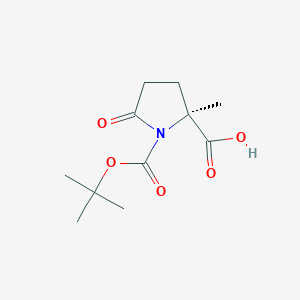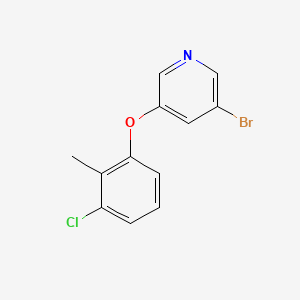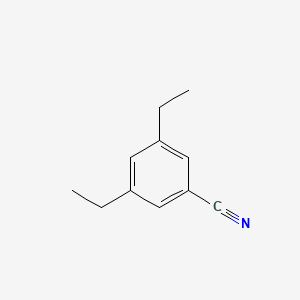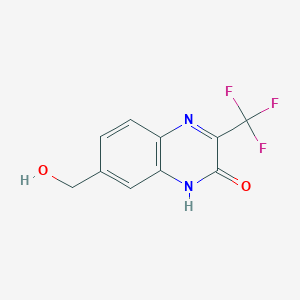
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is a quinoxaline derivative known for its diverse biological activities and chemical properties. Quinoxaline compounds have been extensively studied due to their wide range of physicochemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation, which has been shown to be effective for introducing various functional groups . This method often employs palladium or copper catalysts under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental sustainability, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-(Trifluoromethyl)quinoxalin-2(1H)-one: Similar structure but lacks the hydroxymethyl group.
7-(Hydroxymethyl)quinoxalin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
Uniqueness
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7F3N2O2 |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)8-9(17)15-7-3-5(4-16)1-2-6(7)14-8/h1-3,16H,4H2,(H,15,17) |
Clave InChI |
QSADNPYBNHWFQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)NC(=O)C(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
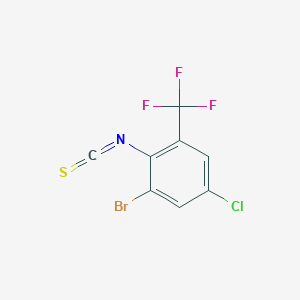
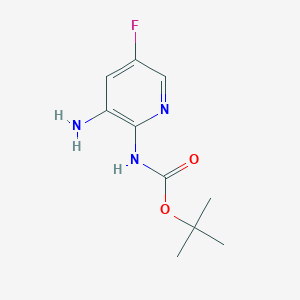
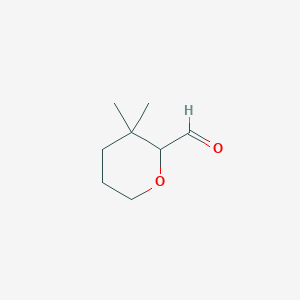
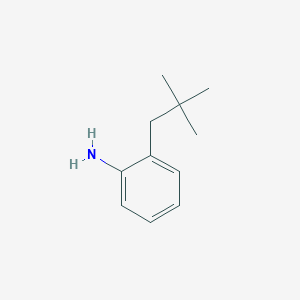
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
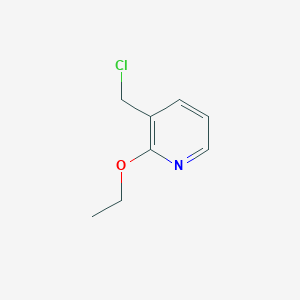
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
